(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol
Overview
Description
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 2 and 5 positions. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine: Lacks the hydroxymethyl groups, resulting in different chemical properties.
2,5-Dimethylpyrrolidine: Substituted with methyl groups instead of hydroxymethyl groups.
1-Benzyl-2,5-dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
Uniqueness
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[(2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNPHFSBLEMM-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1CO)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@H]1CO)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230313 | |
Record name | (2R,5R)-1-(Phenylmethyl)-2,5-pyrrolidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93713-36-1 | |
Record name | (2R,5R)-1-(Phenylmethyl)-2,5-pyrrolidinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93713-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,5R)-1-(Phenylmethyl)-2,5-pyrrolidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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